molecular formula C23H24N4O5 B12153185 methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12153185
M. Wt: 436.5 g/mol
InChI Key: DOQBYAKSKODCLZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves a multi-step process:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the imidazo[4,5-c]pyridine core with a 2,5-dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Amidation Reaction: The carboxylic acid group on the imidazo[4,5-c]pyridine core is converted to an amide using an appropriate amine and coupling reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imidazo[4,5-c]pyridine core, leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving imidazo[4,5-c]pyridine derivatives.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate: This compound is unique due to its specific combination of functional groups and ring structures.

    Other Imidazo[4,5-c]pyridine Derivatives: These compounds share the imidazo[4,5-c]pyridine core but differ in their substituents, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Biological Activity

Methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article details the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its antiviral and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C27H30N2O5C_{27}H_{30}N_{2}O_{5}, with a molecular weight of approximately 494.6 g/mol. The compound features a complex heterocyclic structure that combines imidazole and pyridine rings with various substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the methoxyphenyl and carboxamide groups. Various synthetic routes have been explored to optimize yield and purity while ensuring the retention of biological activity.

Antiviral Properties

Recent research has highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance:

  • Inhibition of Viral Replication : Compounds with similar structures have been shown to inhibit viral replication in various cell lines. For example, derivatives tested against herpes simplex virus (HSV) demonstrated significant antiviral activity with IC50 values in the low micromolar range .
  • Mechanism of Action : The proposed mechanism involves interference with viral entry or replication processes within host cells. Studies indicate that such compounds can modulate cellular pathways that viruses exploit for their replication .

Anticancer Activity

In addition to antiviral activity, this compound has exhibited promising anticancer properties:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through caspase activation pathways .
  • Selectivity and Toxicity : Studies have demonstrated a favorable selectivity index for this compound compared to standard chemotherapeutics. It exhibits lower cytotoxicity towards normal cells while effectively targeting cancerous cells .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityIC50/CC50 Values
Various HeterocyclesAntiviral (HSV)IC50 ~ 10 μM
Methyl DerivativesAnticancer (Breast Cancer)CC50 ~ 20 μM

Case Study: Antiviral Efficacy

One notable study evaluated a series of imidazo-pyridine derivatives for their efficacy against HSV. The results indicated that certain derivatives could prevent viral entry into host cells by over 90% at concentrations around 50 μM while maintaining low cytotoxicity (CC50 > 600 μM) .

Case Study: Anticancer Mechanisms

Another investigation focused on the anticancer properties of related compounds. The study revealed that these compounds could significantly reduce cell viability in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The selectivity towards cancer cells was highlighted by the much higher CC50 values observed in normal fibroblast cell lines compared to cancerous lines .

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C23H24N4O5/c1-30-16-8-9-19(31-2)17(12-16)21-20-18(24-13-25-20)10-11-27(21)23(29)26-15-6-4-14(5-7-15)22(28)32-3/h4-9,12-13,21H,10-11H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

DOQBYAKSKODCLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=CC=C(C=C4)C(=O)OC)NC=N3

Origin of Product

United States

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